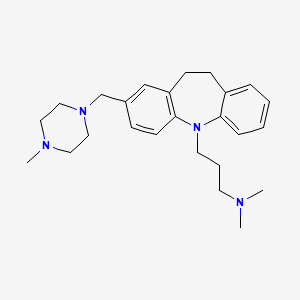![molecular formula C14H28OSi B14500669 (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane CAS No. 63830-88-6](/img/structure/B14500669.png)
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-tert-Butyl-1-oxaspiro[25]octan-2-yl)(trimethyl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a spirocyclic oxaspiro ring system and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane typically involves the reaction of a suitable oxaspiro precursor with a trimethylsilyl reagent. One common method involves the use of tert-butyl lithium to deprotonate the oxaspiro precursor, followed by the addition of trimethylsilyl chloride to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The spirocyclic structure provides rigidity and unique steric properties, which can influence the compound’s behavior in biological and chemical systems.
相似化合物的比较
Similar Compounds
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(dimethyl)silane
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(ethyl)silane
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(phenyl)silane
Uniqueness
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane is unique due to its specific combination of a spirocyclic oxaspiro ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and material science.
属性
CAS 编号 |
63830-88-6 |
|---|---|
分子式 |
C14H28OSi |
分子量 |
240.46 g/mol |
IUPAC 名称 |
(6-tert-butyl-1-oxaspiro[2.5]octan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C14H28OSi/c1-13(2,3)11-7-9-14(10-8-11)12(15-14)16(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI 键 |
HHIYUEHQPVNSDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC2(CC1)C(O2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
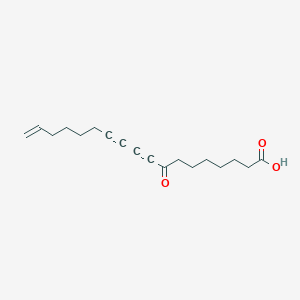
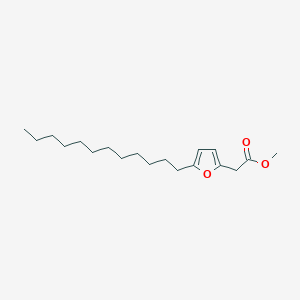
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)

![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
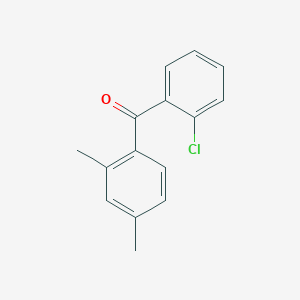

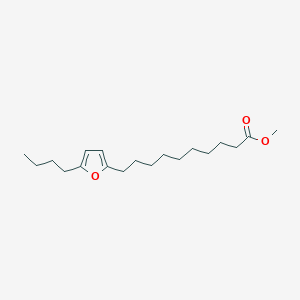
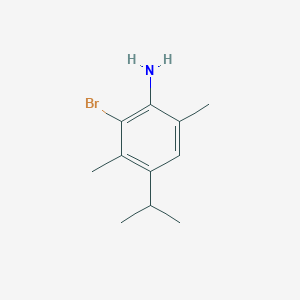
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
